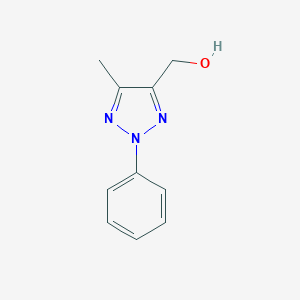

(5-メチル-2-フェニル-2H-1,2,3-トリアゾール-4-イル)メタノール

概要

説明

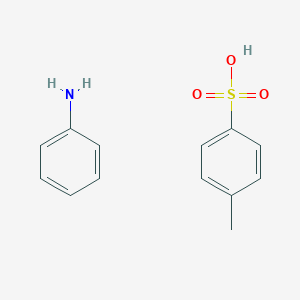

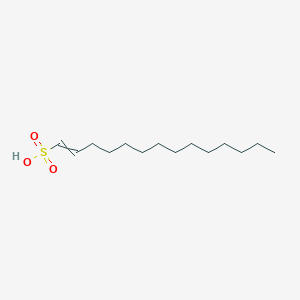

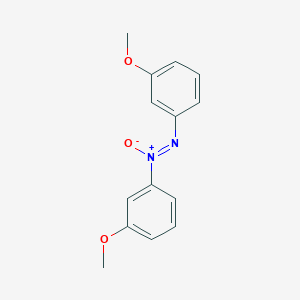

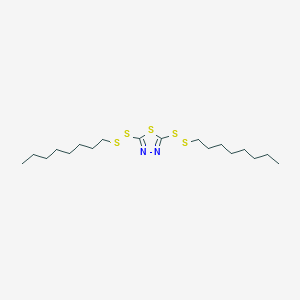

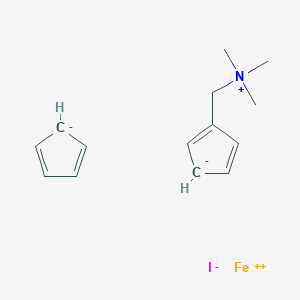

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

科学的研究の応用

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

作用機序

Target of Action

Similar compounds, such as 2-phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acids/carbohydrazides, have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity . Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment.

Mode of Action

It’s known that triazole derivatives can interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .

Biochemical Pathways

If we consider its potential as a xanthine oxidase inhibitor, it could affect purine metabolism, leading to decreased production of uric acid, a key factor in gout .

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body.

Result of Action

If it acts as a xanthine oxidase inhibitor, it could potentially reduce the production of uric acid, thereby alleviating the symptoms of gout .

Action Environment

It’s known that the compound is stable at room temperature , which could potentially influence its efficacy and stability.

生化学分析

Biochemical Properties

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . This interaction suggests that the compound may play a role in biochemical reactions related to purine degradation.

Molecular Mechanism

It has been suggested that it acts as a mixed-type inhibitor of xanthine oxidase . This means that it can bind to both the enzyme and the enzyme-substrate complex, thereby inhibiting the enzyme’s activity.

Metabolic Pathways

The specific metabolic pathways that (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is involved in are not well-defined. Given its inhibitory activity against xanthine oxidase , it may be involved in pathways related to purine metabolism.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol can be achieved through several methods. One common method involves the reaction of 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride in the presence of triethylamine in toluene at temperatures ranging from 20°C to 85°C . The reaction mixture is then treated with sodium hydroxide in ethanol and water, followed by heating under reflux conditions . The product is purified through silica gel column chromatography and washed with hexane/diisopropyl ether to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反応の分析

Types of Reactions

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

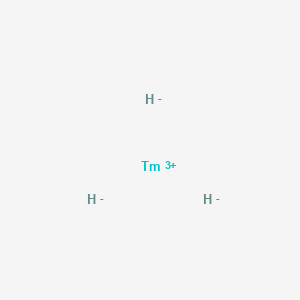

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

類似化合物との比較

Similar Compounds

4,5-Dimethyl-2-phenyl-1,2,3-triazole: A similar compound with a different substitution pattern on the triazole ring.

2-Phenyl-2H-1,2,3-triazol-4-yl)methanol: Lacks the methyl group at the 5-position.

Uniqueness

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

特性

IUPAC Name |

(5-methyl-2-phenyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHJVMFMRIGUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340277 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13322-19-5 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。